2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile
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Description
2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile (hereafter referred to as 2-ADP-4-PN) is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the phenylnicotinonitrile family of compounds and has been investigated for its biochemical and physiological effects.
Scientific Research Applications
Crystal Structure and Theoretical Studies
The compound's crystal structure has been a subject of research, emphasizing its stability and molecular interactions. For instance, the single crystal X-ray diffraction and Density Functional Theory (DFT) studies on related compounds provide insights into their structural and chemical properties (Hosseinzadeh et al., 2021).
Synthetic Methodologies
Research has focused on developing synthetic methodologies for this compound and its derivatives. For example, a study discusses the synthesis of related pyridine derivatives via multi-component reactions, offering a new strategy in chemical synthesis (Bodireddy et al., 2014).
Corrosion Inhibition
There is significant interest in using this compound as a corrosion inhibitor. A study on N-substituted 2-aminopyridine derivatives, including a similar compound, demonstrates their effectiveness in protecting mild steel in acidic environments (Verma et al., 2018).
Antimicrobial Properties
The compound's derivatives have been explored for their antimicrobial activities. For instance, a study on cyanopyridine derivatives synthesized in the presence of Cu(OAc)2 revealed significant antimicrobial efficacy against various microorganisms (Mirjalili et al., 2020).
Spectroscopic and Computational Analysis
Spectroscopic and computational studies are crucial in understanding the compound's properties. Research involving spectroscopic calculations and molecular docking suggests potential anticancer applications (Eşme, 2021).
Green Synthesis Approaches
Efforts are being made to develop environmentally friendly synthesis methods for this compound. A study describes a convenient approach using water as a solvent and cellulose sulfuric acid as a catalyst (Mansoor et al., 2014).
properties
IUPAC Name |
2-amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-21)20(22)23-17/h3-11H,1-2H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBZADPZFFILTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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